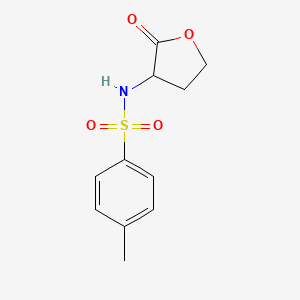
5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a thioxothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the pyrazole derivative is treated with a nitrating agent such as nitric acid.
Formation of the Thioxothiazolidinone Moiety: The thioxothiazolidinone moiety is synthesized by reacting a thioamide with a haloketone under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thioxothiazolidinone moiety. This is typically achieved through a condensation reaction in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the thioxothiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Properties: It may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response.
Industry
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-1-phenyl-1H-pyrazole: Lacks the thioxothiazolidinone moiety.
3-Pentyl-2-thioxothiazolidin-4-one: Lacks the pyrazole and nitrophenyl groups.
Uniqueness
The uniqueness of 5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of the pyrazole ring, nitrophenyl group, and thioxothiazolidinone moiety provides a versatile platform for the development of new compounds with enhanced properties.
Properties
CAS No. |
307953-13-5 |
|---|---|
Molecular Formula |
C24H22N4O3S2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-3-7-14-26-23(29)21(33-24(26)32)15-18-16-27(19-8-5-4-6-9-19)25-22(18)17-10-12-20(13-11-17)28(30)31/h4-6,8-13,15-16H,2-3,7,14H2,1H3/b21-15- |
InChI Key |
NMUPBMIQCBADJO-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



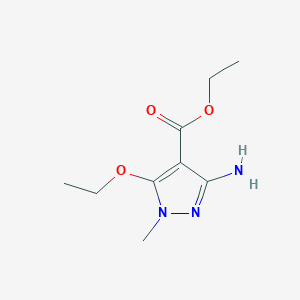
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

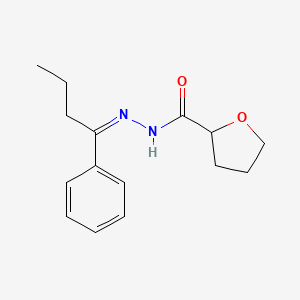
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

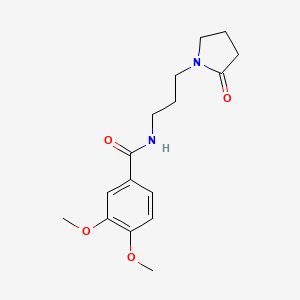
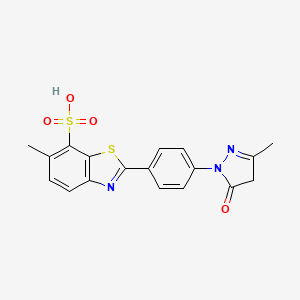
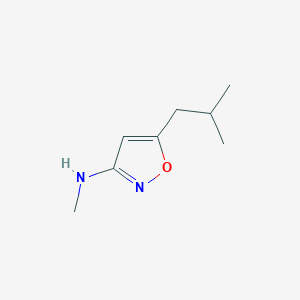
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)


